molecular formula C10H14N2O3 B1395009 2-[(3-Hydroxybutyl)amino]isonicotinic acid CAS No. 1220035-06-2

2-[(3-Hydroxybutyl)amino]isonicotinic acid

Cat. No.: B1395009
CAS No.: 1220035-06-2
M. Wt: 210.23 g/mol
InChI Key: CKIDOBVBXQPHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Hydroxybutyl)amino]isonicotinic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and an amino group linked to a 3-hydroxybutyl chain. This compound is a derivative of isonicotinic acid, which is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

2-[(3-Hydroxybutyl)amino]isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with histone deacetylases (HDACs), where this compound acts as an inhibitor. This inhibition can lead to changes in gene expression by altering the acetylation status of histones, thereby impacting chromatin structure and function . Additionally, this compound may interact with hydroxycarboxylic acid receptors (HCARs), which are involved in cellular energy metabolism and signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDACs by this compound can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby exerting antineoplastic effects . Furthermore, the interaction with HCARs can redirect intracellular fuel metabolism away from glucose, which is particularly relevant in cancer cells that rely heavily on glucose metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of HDACs, inhibiting their deacetylase activity. This inhibition results in the accumulation of acetylated histones, leading to an open chromatin structure and increased gene transcription . Additionally, this compound may activate HCARs, which are G-protein-coupled receptors involved in metabolic regulation. Activation of HCARs by this compound can influence various signaling pathways, including those related to energy homeostasis and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of HDAC activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits HDAC activity and modulates gene expression without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as HDACs and HCARs, influencing metabolic flux and metabolite levels . The compound’s inhibition of HDACs can lead to changes in the acetylation status of metabolic enzymes, thereby affecting their activity and the overall metabolic state of the cell . Additionally, activation of HCARs by this compound can alter lipid and glucose metabolism, contributing to its metabolic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is likely transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also dependent on its interaction with plasma proteins and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDACs and influences gene expression . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . Additionally, the compound’s interaction with HCARs suggests its presence in the plasma membrane and involvement in cell signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Hydroxybutyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with 3-hydroxybutylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Hydroxybutyl)amino]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield 2-[(3-Oxobutyl)amino]isonicotinic acid.

    Reduction: Reduction of the carboxylic acid group can produce 2-[(3-Hydroxybutyl)amino]isonicotinol.

    Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.

Scientific Research Applications

2-[(3-Hydroxybutyl)amino]isonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A precursor to many pharmacologically active compounds.

    Nicotinic acid: Known for its role in the synthesis of NAD+ and its use as a vitamin (niacin).

    Picolinic acid: An isomer of isonicotinic acid with a carboxylic acid group at the 2-position.

Uniqueness

2-[(3-Hydroxybutyl)amino]isonicotinic acid is unique due to the presence of the 3-hydroxybutyl chain, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(3-hydroxybutylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(13)2-4-11-9-6-8(10(14)15)3-5-12-9/h3,5-7,13H,2,4H2,1H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIDOBVBXQPHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=NC=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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